Cas no 33224-94-1 (Benzeneacetic acid, α-butoxy-)

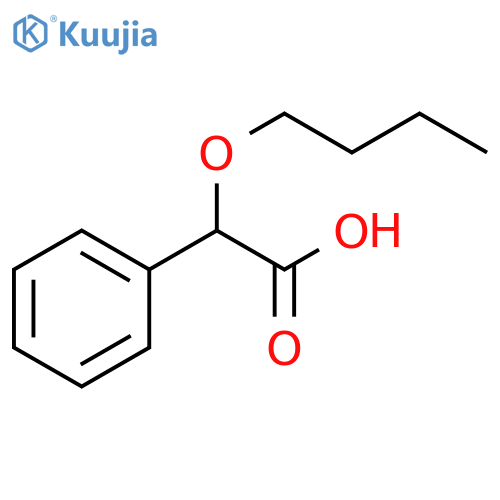

Benzeneacetic acid, α-butoxy- structure

商品名:Benzeneacetic acid, α-butoxy-

Benzeneacetic acid, α-butoxy- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, α-butoxy-

- 2-Butoxy-2-phenylacetic acid

- EN300-766794

- CS-0344935

- 33224-94-1

- SCHEMBL3485833

-

- インチ: 1S/C12H16O3/c1-2-3-9-15-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)

- InChIKey: HISYJBCEQBWADD-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C(=O)O)OCCCC

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.095±0.06 g/cm3(Predicted)

- ふってん: 331.8±22.0 °C(Predicted)

- 酸性度係数(pKa): 3.16±0.10(Predicted)

Benzeneacetic acid, α-butoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-766794-1.0g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 1.0g |

$414.0 | 2024-05-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-100mg |

2-Butoxy-2-phenylacetic acid |

33224-94-1 | 98% | 100mg |

¥16127.00 | 2024-05-18 | |

| Enamine | EN300-766794-5.0g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 5.0g |

$1199.0 | 2024-05-22 | |

| Enamine | EN300-766794-0.5g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 0.5g |

$397.0 | 2024-05-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-1g |

2-Butoxy-2-phenylacetic acid |

33224-94-1 | 98% | 1g |

¥17006.00 | 2024-05-18 | |

| Enamine | EN300-766794-2.5g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 2.5g |

$810.0 | 2024-05-22 | |

| Enamine | EN300-766794-10.0g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 10.0g |

$1778.0 | 2024-05-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-50mg |

2-Butoxy-2-phenylacetic acid |

33224-94-1 | 98% | 50mg |

¥13219.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415605-250mg |

2-Butoxy-2-phenylacetic acid |

33224-94-1 | 98% | 250mg |

¥15678.00 | 2024-05-18 | |

| Enamine | EN300-766794-0.1g |

2-butoxy-2-phenylacetic acid |

33224-94-1 | 95% | 0.1g |

$364.0 | 2024-05-22 |

Benzeneacetic acid, α-butoxy- 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

33224-94-1 (Benzeneacetic acid, α-butoxy-) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬